molecular formula C3H5BrF2 B14333467 1-Bromo-2,3-difluoropropane CAS No. 111483-20-6

1-Bromo-2,3-difluoropropane

Cat. No.: B14333467
CAS No.: 111483-20-6
M. Wt: 158.97 g/mol
InChI Key: XBXXPNJZOICYQN-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoropropane is a useful research compound. Its molecular formula is C3H5BrF2 and its molecular weight is 158.97 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111483-20-6

Molecular Formula

C3H5BrF2

Molecular Weight

158.97 g/mol

IUPAC Name

1-bromo-2,3-difluoropropane

InChI

InChI=1S/C3H5BrF2/c4-1-3(6)2-5/h3H,1-2H2

InChI Key

XBXXPNJZOICYQN-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)F)F

Origin of Product

United States

Significance of Halogenated Alkanes in Modern Organic Synthesis

Halogenated alkanes, or alkyl halides, are a fundamental class of compounds in organic chemistry where one or more hydrogen atoms in an alkane are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Their significance stems from the carbon-halogen bond, which introduces polarity and a reactive site into an otherwise inert alkane backbone. chemsrc.comalfa-chemistry.com The electronegativity of the halogen atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. This reactivity is the foundation for a multitude of substitution and elimination reactions, crucial for the construction of more complex molecules.

The type of halogen influences the reactivity of the haloalkane. For instance, the carbon-bromine bond is weaker than the carbon-fluorine and carbon-chlorine bonds, making bromoalkanes effective alkylating agents. This property allows for the facile introduction of alkyl groups into various substrates. Furthermore, haloalkanes are precursors to organometallic reagents, such as Grignard reagents (from reaction with magnesium) and organolithium compounds, which are indispensable tools in carbon-carbon bond formation.

Beyond their role as synthetic intermediates, halogenated alkanes are utilized in a wide array of applications, including as solvents, refrigerants, and flame retardants. However, it is their utility in transforming simple alkanes into functionalized molecules that solidifies their importance in modern organic synthesis. chemsrc.comCurrent time information in Bangalore, IN.

Overview of Difluorinated Propane Derivatives in Synthetic Endeavors

Regioselective Synthesis of this compound Precursors

The synthesis of this compound necessitates precise control over the placement of three distinct functional groups on a propane scaffold. The regioselective synthesis of its precursors is a critical first step. A common strategy involves the functionalization of a C3 alkene precursor, such as an allyl alcohol or allyl bromide derivative.

One fundamental approach is the bromofluorination of an alkene. The combination of a bromine source, like N-bromosuccinimide (NBS), and a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), allows for the formal addition of "BrF" across a double bond. orgsyn.org When applied to an appropriately substituted propene derivative, this reaction can establish the vicinal bromo-fluoro arrangement. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophilic bromine adds to the less substituted carbon of the double bond, and the fluoride nucleophile adds to the more substituted carbon, which can bear a positive charge in the bromonium ion intermediate. orgsyn.org For instance, the reaction with α-methylstyrene yields 1-bromo-2-fluoro-2-phenylpropane, demonstrating the regiochemical outcome. orgsyn.org

To synthesize a precursor for this compound, one could envision starting with an allyl fluoride. The bromofluorination of allyl fluoride would be expected to yield a mixture of regioisomers. Controlling the regioselectivity in such a system is challenging due to the competing electronic effects of the existing fluorine atom and the reaction intermediates.

Alternatively, a more controlled route involves building the molecule sequentially. One could start with a precursor like 2,3-difluoropropan-1-ol (B6160360). The synthesis of this alcohol can be achieved through methods such as the ring-opening of a suitable epoxide with a fluoride source. Subsequent bromination of the primary alcohol, for example using PBr₃ or the Appel reaction, would yield the desired this compound.

Another strategy involves the halogenation and dehydrohalogenation of a saturated tetrafluorinated precursor. For example, the synthesis of 1-bromo-2,3-difluorobenzene (B1273032) has been achieved from 3,3,4,4-tetrafluorocyclohex-1-ene through sequential halogenation and dehydrohalogenation, demonstrating a method to install a bromo group adjacent to fluoro groups. chemicalbook.com A similar concept could be applied to an aliphatic propane system, although this would likely be a more complex and less direct route.

Enantioselective and Diastereoselective Synthetic Approaches to Chiral this compound

The this compound molecule possesses two adjacent stereocenters at positions C2 and C3. Consequently, its synthesis can yield up to four stereoisomers (two pairs of enantiomers). Advanced synthetic methods aim to control this stereochemistry, producing specific enantiomers or diastereomers, which is crucial for applications in medicinal chemistry and materials science.

A significant challenge is the simultaneous and stereocontrolled installation of the fluorine and bromine atoms. A powerful strategy for achieving this involves the diastereoselective 1,3-difluorination of allylic azides using hypervalent iodine reagents. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds with high diastereoselectivity, creating three contiguous stereocenters. chinesechemsoc.org The azide (B81097) group first acts as a directing group for a facial-selective 1,2-fluoroiodination and subsequently as a migrating group to enable the introduction of the second fluorine atom at the C3 position. chinesechemsoc.orgchinesechemsoc.org Adapting this methodology by replacing the second fluorination step with a bromination step could provide a pathway to chiral 1-bromo-2,3-difluoro-substituted amines, which are valuable precursors.

Chiral Auxiliary Strategies in this compound Synthesis

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered. wikipedia.org This is a well-established strategy for asymmetric synthesis. numberanalytics.com

Evans Oxazolidinone Auxiliaries: Evans auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and Michael additions. sioc-journal.cn For the synthesis of a chiral this compound precursor, an N-acryloyl oxazolidinone could undergo a conjugate addition reaction. For instance, a fluorinated nucleophile could be added, or alternatively, a bromofluorination of the double bond could be attempted. The steric hindrance provided by the auxiliary substituent directs the incoming reagents to one face of the molecule, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

Pseudoephedrine and Pseudoephenamine Auxiliaries: Amides derived from pseudoephedrine or the less-regulated pseudoephenamine are effective chiral auxiliaries for the asymmetric alkylation of enolates. nih.gov This method provides access to a wide range of enantiomerically enriched carboxylic acids and their derivatives. nih.gov A strategy for the target molecule could involve the α-fluorination of an enolate derived from a pseudoephenamine amide, followed by further functional group manipulation to install the second fluorine and the bromine atom. The diastereoselectivity of these alkylations is often very high, as shown in the table below for the synthesis of quaternary carbon centers using pseudoephenamine. nih.gov

Table 1: Diastereoselective Formation of Quaternary Centers Using Pseudoephenamine Auxiliary nih.gov
EntryElectrophileDiastereomeric Ratio (dr)
1MeI>97:3
2EtI>97:3
3Allyl Bromide>97:3
4Benzyl Bromide>97:3

Sulfinamide Auxiliaries: N-tert-butylsulfinyl imines, pioneered by Ellman, are powerful chiral auxiliaries for the asymmetric synthesis of amines. cas.cn The tert-butylsulfinyl group activates the imine for nucleophilic addition and effectively directs the stereochemical outcome. cas.cn A strategy could involve the addition of a difluoromethyl or a fluoromethyl nucleophile to a bromo-substituted N-tert-butylsulfinyl imine, or vice-versa, to construct the chiral backbone. This method is particularly attractive for synthesizing fluorinated chiral amines, which are valuable building blocks. cas.cn

Chemo-Enzymatic Reaction Pathways for this compound Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction sequences. beilstein-journals.orgnih.gov Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity. beilstein-journals.orgmuni.cz

For the synthesis of chiral this compound, a key strategy is the enzymatic kinetic resolution of a racemic precursor. For example, racemic 2,3-difluoropropan-1-ol could be synthesized chemically and then subjected to resolution using a lipase (B570770) enzyme, such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomeric ester from the slow-reacting enantiomeric alcohol. Both products, now enantiomerically enriched, could be converted to the corresponding enantiomers of this compound. This approach has been successfully used for the synthesis of enantioenriched gem-difluorocyclopropanes. researchgate.net

Another approach involves using enzymes to catalyze specific bond formations. For instance, haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds. muni.cz While typically used for dehalogenation, engineered HLDs could potentially be used in the reverse reaction under specific conditions, or to selectively act on one enantiomer of a dihalogenated precursor.

Transition-Metal Catalyzed Asymmetric Transformations for this compound Analogs

Transition-metal catalysis offers powerful tools for asymmetric synthesis, enabling transformations that are difficult to achieve by other means. nih.gov Catalysts based on rhodium, palladium, ruthenium, and copper are commonly used to create chiral centers with high enantioselectivity.

Asymmetric Hydrogenation: A potential strategy could involve the asymmetric hydrogenation of a difluorinated allylic bromide precursor. Chiral phosphine (B1218219) ligands complexed to a rhodium or ruthenium center can effectively control the facial selectivity of hydrogen addition to the double bond, thereby establishing the stereocenters at C2 and C3. Asymmetric transfer hydrogenation of gem-difluorocyclopropenyl ketones has been shown to produce enantioenriched products, demonstrating the utility of this approach for fluorinated molecules. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be used to construct the carbon skeleton or introduce the bromo- and fluoro-substituents. For example, recent advances have shown that gem-difluorinated cyclopropanes can act as fluorinated allylic synthons in transition-metal-catalyzed cross-coupling reactions to produce monofluoroalkenes. researchgate.net This highlights the ability of transition metals to activate and transform C-F bonds in a controlled manner.

Catalytic Asymmetric Difunctionalization: A more direct approach would be the asymmetric difunctionalization of an alkene. While challenging, methods for the catalytic asymmetric 1,2-difluorination of alkenes are being developed. researchgate.net A similar three-component reaction involving an alkene, a bromine source, and a fluorine source, catalyzed by a chiral transition-metal complex, could potentially provide a direct and efficient route to enantiomerically enriched this compound analogs.

Radical-Mediated Synthetic Routes to Difluorinated Propane Frameworks

Radical reactions provide unique pathways for the formation of C-F bonds and the construction of complex molecular frameworks under mild conditions. These reactions often exhibit different selectivity patterns compared to ionic reactions.

A common method for generating alkyl radicals is through the Barton-McCombie deoxygenation. This involves the conversion of an alcohol to a thiocarbonyl derivative, which then reacts with a radical initiator (like AIBN) and a hydrogen atom donor (like Bu₃SnH) to produce the deoxygenated alkane. A modified version of this reaction can be used to form C-F bonds. More recently, photoredox catalysis has emerged as a powerful tool for generating radicals under very mild conditions. researchgate.net

For synthesizing a difluorinated propane framework, a radical cascade reaction could be employed. For example, a radical initiator like azobisisobutyronitrile (AIBN) can initiate the formation of a perfluorinated radical from a perfluoroalkyl iodide. beilstein-journals.org This radical can then add to the double bond of an N-arylacrylamide, followed by an intramolecular cyclization to build a more complex structure. beilstein-journals.org

A direct approach to a difluorinated propane could involve the radical addition of a bromine atom and a difluoromethyl radical across a double bond. For instance, radical-mediated alkene addition approaches have been used to create α,α-difluoroalkylphosphonates. nih.gov These methods often use radical initiators like triethylborane (B153662) (BEt₃)/air at ambient temperatures, which are compatible with a variety of functional groups. nih.gov

Table 2: Radical-Mediated C-S Bond Cleavage for gem-Difluorostyrene Synthesis researchgate.net
Substrate (Thiol)ProductYield (%)
1-dodecanethiol(5,5-Difluoropent-4-ene-1,4-diyl)dibenzene68
Cyclohexanethiol(3-(Cyclohexylthiomethyl)-5,5-difluoropent-4-en-1-yl)benzene75
Thiophenol(5,5-Difluoro-4-phenyl-4-(phenylthio)pent-1-en-1-yl)benzene82

Hypervalent Iodine-Mediated Fluorination Strategies for Related Compounds

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, particularly for fluorination reactions. arkat-usa.org They are attractive due to their mild reaction conditions and environmentally friendly nature. arkat-usa.orgtandfonline.com Reagents such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxyiodo)]benzene (PIFA), when used with a fluorine source like HF-pyridine (Olah's reagent), can generate a reactive fluoroiodine(III) species in situ. arkat-usa.org

These reagents have been successfully used in a variety of fluorination reactions on related compounds, which can be conceptually applied to the synthesis of this compound.

Difluorination of Alkenes and Cyclopropanes: Hypervalent iodine reagents can mediate the vicinal difluorination of alkenes. The reaction proceeds via an iodonium (B1229267) intermediate, which is then opened by a fluoride ion. researchgate.net Furthermore, they can achieve ring-opening 1,3-difluorination of benzylidenecyclopropanes and ring-expansive difluorination of alkynylcyclopropanes, showcasing their versatility in creating difluorinated structures. colab.wsresearchgate.netresearchgate.net

Migratory Difluorination: A particularly sophisticated application is the migratory gem-difluorination of alkenes. colab.ws This process installs two fluorine atoms on the same carbon while inducing a rearrangement, allowing access to complex gem-difluoroalkanes. A highly diastereoselective 1,3-difluorination of allylic azides has also been developed, where the azido (B1232118) group directs the stereochemistry of the fluorination steps. chinesechemsoc.org This reaction proceeds through an azido-group-coordinated iodine(III) intermediate, which accounts for the high diastereoselectivity observed. chinesechemsoc.org

Table 3: Diastereoselective 1,3-Difluorination of Allylic Azides chinesechemsoc.org
SubstrateProduct Yield (%)Diastereomeric Ratio (dr)
(E)-(4-Azidobut-2-en-1-yl)benzene75>20:1
(E)-1-(4-Azidobut-2-en-1-yl)-4-bromobenzene81>20:1
(E)-Methyl 4-(4-azidobut-2-en-1-yl)benzoate7219:1
(E)-4-Azido-1-cyclohexylbut-2-en-1-one6515:1

These strategies highlight the power of hypervalent iodine chemistry to construct challenging difluorinated motifs, providing a strong foundation for developing synthetic routes toward complex targets like this compound.

Scale-Up and Process Optimization Considerations in the Synthesis of this compound

The industrial production of this compound and its stereoisomers presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. Key considerations revolve around the choice of synthetic route, reactor design, catalyst stability, and downstream purification. While specific data for this compound is not extensively documented in public literature, analogies can be drawn from the manufacturing of structurally similar compounds like 3-bromo-1,1,1-trifluoropropane (B1271859) and other bromofluorinated alkanes.

Key Process Parameters and Optimization Strategies

Temperature and Pressure: The operating temperature is a crucial variable. For gas-phase reactions, such as the hydrobromination over a catalyst, temperatures can be elevated, often in the range of 250°C to 450°C. Optimization requires finding a balance between achieving a high reaction rate and minimizing undesirable side reactions or catalyst degradation.

Catalyst Selection and Deactivation: For many industrial halogenation processes, heterogeneous catalysts are preferred for their ease of separation from the product stream. Activated carbon is a common choice for hydrobromination and hydrochlorination reactions due to its high surface area and catalytic activity. google.com A significant challenge in large-scale operations is catalyst deactivation, which can occur through coking or poisoning. Process design must include protocols for catalyst regeneration or replacement to maintain consistent product quality and yield.

Molar Ratios and Contact Time: The ratio of reactants, for instance, HBr to a fluorinated alkene, must be carefully optimized to maximize the conversion of the limiting reagent while minimizing the need for extensive recycling of unreacted starting materials. In continuous flow systems, the contact time of the reactants with the catalyst is a critical parameter that is controlled by the reactor volume and the flow rate of the reagents.

Solvent and Phase-Transfer Catalysis: In liquid-phase reactions, the choice of solvent is critical. Inert solvents like dichloromethane (B109758) or carbon tetrachloride can help stabilize reactive intermediates. For reactions involving multiple phases, such as halogen exchange, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve reaction rates and yields under milder conditions.

Transition from Batch to Continuous Flow Processing

Modern chemical manufacturing increasingly favors continuous flow processes over traditional batch production, especially for fine chemicals and pharmaceuticals. frontiersin.org This shift is driven by several advantages inherent to flow chemistry.

Enhanced Safety and Heat Transfer: Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer compared to large batch reactors. frontiersin.org This allows for better temperature control of highly exothermic reactions, reducing the risk of thermal runaways.

Improved Yield and Selectivity: The precise control over reaction parameters in a continuous flow setup often leads to higher yields and better selectivity, minimizing the formation of impurities.

Scalability and Automation: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. Instead of designing larger and more complex reactors, production can often be increased by running multiple reactors in parallel or by extending the operation time. frontiersin.org These systems are also more amenable to automation, allowing for consistent quality and reduced operational costs.

Purification and Isomer Separation at Scale

The synthesis of this compound can lead to the formation of regioisomers and stereoisomers. The presence of these impurities necessitates robust and efficient purification methods.

Fractional Distillation: For products with different boiling points, fractional distillation is a common large-scale purification technique. The efficiency of the separation depends on the relative volatility of the components and the design of the distillation column.

Chromatography: While highly effective at the laboratory scale, preparative chromatography can be expensive and complex to implement for large-scale industrial production. It is generally reserved for high-value products where very high purity is required.

Control of Stereochemistry: When specific stereoisomers of this compound are required, the synthetic route must be designed to be stereoselective. This may involve the use of chiral catalysts or starting materials. The scale-up of stereoselective syntheses presents its own set of challenges, including the cost and availability of the chiral auxiliary or catalyst and the need to maintain high stereochemical purity throughout the process.

The following table summarizes key considerations for scaling up the synthesis of bromofluoropropanes, based on analogous processes.

Interactive Data Table: Scale-Up Considerations for Bromofluoropropane Synthesis

ParameterLaboratory Scale (Batch)Industrial Scale (Continuous Flow)Optimization Focus
Reaction Vessel Round-bottom flaskPacked-bed or microreactorImprove heat/mass transfer, enhance safety.
Heating Heating mantleTube furnace, inductive heatingPrecise temperature control, energy efficiency. frontiersin.org
Catalyst Homogeneous or heterogeneousPrimarily heterogeneous (e.g., activated carbon)Catalyst lifetime, ease of separation, regeneration.
Reactant Addition Syringe pump, dropping funnelMetering pumpsPrecise molar ratio control, steady-state operation. mit.edu
Purification Column chromatographyFractional distillation, crystallizationThroughput, solvent recycling, cost-effectiveness.
Process Control Manual monitoringAutomated in-line analytics (e.g., GC, IR)Real-time optimization, quality assurance. frontiersin.org

Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation of 1 Bromo 2,3 Difluoropropane

Vibrational Spectroscopy Applications in Conformational Analysis (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the conformational isomerism of flexible molecules such as 1-bromo-2,3-difluoropropane. The molecule is expected to exist as a mixture of different rotational isomers (rotamers) due to rotation around the C-C single bonds. These rotamers, such as those where the substituents are in anti or gauche positions relative to each other, possess distinct vibrational frequencies.

In the liquid or gas phase, the spectra would display a superposition of bands from all populated conformers. By analyzing the spectra at variable temperatures, the enthalpy difference between the conformers can be determined. researchgate.net For instance, in related haloalkanes, the conformer with lower energy becomes more populated at lower temperatures, leading to a corresponding increase in the intensity of its associated vibrational bands. researchgate.net

The key vibrational modes for this compound would include C-H, C-F, and C-Br stretching and bending frequencies. The C-F and C-Br stretching vibrations are particularly useful for conformational analysis as their frequencies are sensitive to the local environment and stereochemistry. Studies on similar halogenated propanes have shown that C-halogen stretching vibrations are found in distinct regions of the spectrum, allowing for the identification of specific conformers. researchgate.netcapes.gov.br

Table 1: Expected Characteristic Infrared (IR) and Raman Bands for this compound

Vibration Type Expected Wavenumber Range (cm⁻¹) Notes
C-H stretch ~2850 - 3000 Typical for alkyl groups. docbrown.info
CH₂ bend ~1450 - 1480 Methylene group scissoring.
C-F stretch ~1050 - 1150 Strong absorptions in the IR spectrum are expected. The exact frequency would differ for the C2-F and C3-F bonds and between conformers.
C-C skeletal ~700 - 800 Associated with the propane (B168953) backbone.

This table is based on typical values for related halogenated alkanes. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, it is possible to determine not only the chemical structure but also the preferred three-dimensional arrangement and the dynamics of the conformational equilibrium. acs.orgsemanticscholar.org

High-resolution ¹H and ¹³C NMR spectra confirm the carbon skeleton and the placement of substituents.

In the ¹H NMR spectrum , the protons on each carbon (C1, C2, and C3) would exhibit distinct chemical shifts due to their unique electronic environments. The protons on C1 (CH₂Br) and C3 (CHFBr) would be significantly deshielded (shifted downfield) by the adjacent electronegative halogens. The proton on C2 (CHF) would also be downfield, influenced by two fluorine atoms. The integration of the signals would correspond to the number of protons in each environment (2H at C1, 1H at C2, 2H at C3). docbrown.info

In the ¹³C NMR spectrum , three distinct signals would be expected, one for each carbon atom. The chemical shifts would be influenced by the attached halogens, with carbons bonded to bromine and fluorine appearing at lower field. docbrown.infodocbrown.info Furthermore, the signals for the fluorine-bearing carbons (C2 and C3) would be split into doublets due to one-bond ¹³C-¹⁹F coupling (¹J_CF).

Table 2: Predicted ¹H and ¹³C NMR Spectral Features for this compound

Nucleus Position Expected Multiplicity (Splitting Pattern) Notes
¹H H on C1 (-CH₂Br) Doublet of doublets of doublets (ddd) Coupled to H on C2, F on C2, and the geminal H on C1.
¹H H on C2 (-CHF-) Complex multiplet Coupled to protons on C1 and C3, and fluorine atoms on C2 and C3.
¹H H on C3 (-CHFBr) Doublet of doublets of doublets (ddd) Coupled to H on C2, F on C3, and the geminal H on C3.
¹³C C1 Triplet Coupled to the two attached protons.
¹³C C2 Doublet of doublets Split by the attached proton and the attached fluorine (¹J_CF).

Predicted splitting patterns are based on the expected structure and assume resolution of all couplings.

¹⁹F NMR spectroscopy is exceptionally sensitive and provides a wide range of chemical shifts, making it ideal for analyzing fluorinated compounds. nih.govrsc.org In this compound, the fluorine atoms at positions C2 and C3 are chemically non-equivalent and would therefore produce two distinct signals in the ¹⁹F NMR spectrum.

Each signal would be a complex multiplet due to couplings with nearby protons and the other fluorine nucleus (homonuclear ³J_FF coupling). nih.gov Proton-decoupled ¹⁹F NMR spectra would simplify these patterns to a pair of doublets, arising from the ³J_FF coupling, which would be crucial for confirming the 1,2-difluoro substitution pattern. magritek.commagritek.com

The detailed analysis of scalar (J) coupling constants is the cornerstone of determining the conformational equilibrium of this compound. The magnitudes of vicinal coupling constants (³J), which occur over three bonds, are dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. acs.orgsemanticscholar.org

For a complete conformational analysis, several key coupling constants would need to be measured from the complex, often second-order, NMR spectra:

³J_HH: Coupling between protons on adjacent carbons (e.g., H1-C1-C2-H2).

³J_HF: Coupling between a proton and a fluorine atom on adjacent carbons (e.g., H1-C1-C2-F2).

³J_FF: Coupling between the two fluorine atoms (F2-C2-C3-F3).

These values are extracted by simulating the experimental NMR spectra. acs.org The measured J-couplings represent a weighted average of the couplings for each individual conformer present in the equilibrium. By using theoretical calculations to predict the J-coupling values for each stable conformer (e.g., anti, gauche), the relative populations of these conformers in solution can be determined. semanticscholar.orgacs.org This analysis provides a detailed picture of the molecule's three-dimensional structural preferences, which are influenced by steric and electronic interactions between the bromine and fluorine substituents. acs.orgacs.org

19F NMR for Fluorine Environment Analysis

Mass Spectrometry Techniques in Characterization of this compound

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI-MS) would be a standard technique.

The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), resulting in two molecular ion peaks of nearly equal intensity, separated by 2 mass units (M⁺ and M+2).

Common fragmentation pathways for halogenated alkanes involve the loss of a halogen atom or a hydrogen halide molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity Notes
178/180 [C₃H₅BrF₂]⁺ Molecular ion (M⁺). The pair of peaks reflects the ⁷⁹Br/⁸¹Br isotopes.
99 [M-Br]⁺ Loss of the bromine radical. A very common fragmentation for bromoalkanes.
159/161 [M-F]⁺ Loss of a fluorine radical.
98 [M-HBr]⁺ Loss of a neutral hydrogen bromide molecule.

This table presents plausible fragmentation patterns based on the analysis of related bromofluorinated compounds. nist.gov

Computational and Theoretical Investigations into the Structure and Reactivity of 1 Bromo 2,3 Difluoropropane

Quantum Chemical Calculations for Conformational Energy Landscapes

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional structures (conformers) of a molecule and the energy associated with them. For 1-bromo-2,3-difluoropropane, rotation around the C1-C2 and C2-C3 bonds gives rise to various conformers, the relative stability of which is dictated by a complex interplay of steric and electronic effects.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive information directly from first principles without experimental data. acs.org DFT methods, like the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance of computational cost and accuracy. itpa.lt

For related molecules like 1-bromo-2-fluoroethane (B107303), both ab initio and DFT calculations have been employed to determine optimized geometries, conformational stabilities, and vibrational frequencies. acs.orgresearchgate.net Similar calculations for this compound would involve systematically rotating the dihedral angles (Br-C1-C2-F and F-C2-C3-H) to locate all energy minima on the potential energy surface. The results of such calculations typically show that different theoretical methods and basis sets can yield slightly different relative energies, highlighting the importance of selecting appropriate computational levels of theory. itpa.lt For instance, studies on 1-bromopropane (B46711) have shown that while some methods underestimate the stability of the gauche conformer, others may overestimate it. itpa.lt

Table 1: Illustrative Conformational Energy Calculations for Analogous Haloalkanes This table presents representative data from computational studies on similar molecules to illustrate the type of information generated for this compound.

CompoundMethod/Basis SetMost Stable ConformerRelative Energy (kJ/mol)Source
1-Bromo-2-fluoroethaneMP2/6-31G*trans0 researchgate.net
gauche1.30 ± 0.11 researchgate.net
1,2-DifluoroethaneDFTgauche0 researchgate.net
antiHigher Energy researchgate.netwikipedia.org
1-FluoropropaneExperimental (Gas)gauche0 itpa.lt
anti1.46 ± 0.13 itpa.lt
1-BromopropaneExperimental (Liquid Xe)gauche0 itpa.lt
anti0.84 ± 0.08 itpa.lt

Note: The energies and stabilities are highly dependent on the phase (gas, liquid) and the computational method used.

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°), contrary to what would be expected from steric hindrance alone. wikipedia.org This effect is prominent in molecules like 1,2-difluoroethane, where the gauche conformer is favored. researchgate.netwikipedia.org

In this compound, the interactions between the vicinal fluorine atoms (F at C2 and F at C3) and the bromine and fluorine atoms (Br at C1 and F at C2) are critical. The F-C2-C3-F arrangement is expected to be strongly influenced by the gauche effect. wikipedia.org The Br-C1-C2-F arrangement will be governed by a balance of several factors:

Steric Repulsion: The bulky bromine atom would sterically favor an anti-orientation relative to the C2-C3 bond and the fluorine atom.

Dipole-Dipole Interactions: The alignment of the C-F and C-Br bond dipoles will influence conformational stability.

Stereoelectronic Interactions: Stabilizing orbital interactions, such as hyperconjugation, can favor specific gauche arrangements. researchgate.net

Hyperconjugation is a key stabilizing interaction that provides the primary explanation for the gauche effect. wikipedia.org It involves the delocalization of electrons from a filled bonding orbital (like a σ C-H or σ C-C) into an adjacent empty antibonding orbital (like a σ* C-F). researchgate.netwikipedia.org This interaction is maximized when the donor and acceptor orbitals are anti-periplanar (oriented 180° to each other).

In the gauche conformation of a 1,2-disubstituted ethane (B1197151) fragment, a σ C-H bonding orbital on one carbon can align perfectly anti-periplanar to the σ* C-F antibonding orbital on the adjacent carbon, leading to stabilization. researchgate.net For this compound, Natural Bond Orbital (NBO) analysis would be used to quantify these hyperconjugative interactions. The key interactions to analyze would be:

σ(C-H) → σ(C-F)*

σ(C-H) → σ(C-Br)*

σ(C-C) → σ(C-F)*

σ(C-C) → σ(C-Br)*

Studies on 1,2-dihaloethanes have shown that σ(C-H) → σ(C-F) hyperconjugation is the main reason for the gauche preference in 1,2-difluoroethane. researchgate.net In contrast, for heavier halogens, σ(C-X) → σ(C-X) interactions can favor the anti conformer. researchgate.net NBO analysis for this compound would reveal the energetic contributions of these different interactions for each stable conformer, thereby explaining the origins of the conformational preferences.

Analysis of Gauche Effect and Stereoelectronic Interactions in this compound

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide high accuracy for a few conformers, exploring the entire conformational space of a flexible molecule can be computationally expensive. Molecular mechanics (MM) offers a faster, classical approach using force fields to calculate the potential energy of a system. nih.gov Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, allowing for a dynamic exploration of the conformational landscape and identifying the most accessible conformers. nih.gov

MD simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solvent or interacting with a biological target. acs.orgnih.gov For halogenated propanes, MD can reveal the pathways and mechanisms of conformational changes and how these dynamics are influenced by the surrounding environment. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the experimental identification and characterization of different conformers. DFT and ab initio calculations can accurately predict various spectroscopic parameters. researchgate.net

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra for each stable conformer. Since each conformer has a unique vibrational signature, these predictions can be compared with experimental spectra to determine the composition of a conformational mixture. For example, studies on 1-bromo-2-fluoroethane have provided complete vibrational assignments for both its trans and gauche conformers based on ab initio calculations. researchgate.net

NMR Parameters: Chemical shifts and spin-spin coupling constants (J-couplings) are highly sensitive to molecular geometry. Theoretical predictions of these NMR parameters for different conformers of this compound could be correlated with experimental data to deduce the dominant solution-state conformation. acs.org

Table 2: Illustrative Predicted Spectroscopic Data for Analogous Compounds

CompoundParameterCalculated ValueExperimental CorrelationSource
1,3-Dibromo-1,1-difluorobutaneC-F stretch (IR)1050–1150 cm⁻¹Strong absorptions in this region
C-Br stretch (IR)500–650 cm⁻¹Characteristic peaks observed
1,3-Difluoropropane (B1362545)¹H-¹H J-couplingsVaries with dihedral angleUsed to determine conformer populations acs.org

Solvent Effects on Conformational Equilibrium through Continuum Solvation Models

The relative stability of conformers can change significantly between the gas phase and solution. Solvents can stabilize conformers with larger dipole moments. The gauche effect, for instance, is known to be highly sensitive to the solvent environment. wikipedia.org

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods that simulate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant. acs.orgsemanticscholar.org These models are applied to quantum chemical calculations to determine the conformational energies in different solvents.

For this compound, the different conformers will possess distinct dipole moments. A continuum solvation model would predict that polar solvents will preferentially stabilize the more polar conformers. Studies on 1,3-difluoropropane have shown that while the gg(l) conformer is the most stable across different solvents, the relative energies of other conformers decrease as solvent polarity increases, altering the equilibrium populations. acs.orgsemanticscholar.org A similar analysis would be crucial to accurately predict the conformational behavior of this compound in solution.

Elucidating Reaction Mechanisms and Reactivity Patterns of 1 Bromo 2,3 Difluoropropane

Elimination Reactions (E1/E2) in the Presence of Fluorine Atoms

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. libretexts.org These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.

E2 Mechanism: The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. The presence of highly electronegative fluorine atoms can increase the acidity of the β-hydrogens, making them more susceptible to abstraction by a strong base. msu.edulibretexts.org This effect generally favors the E2 pathway. In cases where SN2 and E2 reactions compete, chlorides, being more electronegative than bromides, tend to give more elimination products. msu.edu By extension, the highly electronegative fluorine atoms in 1-bromo-2,3-difluoropropane would be expected to enhance the propensity for elimination.

E1 Mechanism: The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. siue.edu For this compound, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway unlikely. siue.edu Furthermore, the strong C-F bond makes fluorine a poor leaving group, and E1 mechanisms are generally not observed for fluorinated compounds. siue.edu

Elimination PathwayDriving FactorInfluence of Fluorine in this compound
E2 Strong Base, Acidity of β-hydrogenFluorine's high electronegativity increases the acidity of adjacent hydrogens, favoring the E2 mechanism. msu.edulibretexts.org
E1 Stable Carbocation FormationThe primary carbocation is unstable, and the strong C-F bond makes fluoride (B91410) a poor leaving group. siue.edu

Organometallic Reactions Involving Carbon-Halogen Bonds (e.g., Mg, Zn)

Organometallic reagents, such as Grignard (organomagnesium) and organozinc compounds, are powerful tools in organic synthesis for forming new carbon-carbon bonds. byjus.com

Grignard Reagent Formation: Grignard reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. wisc.edulibretexts.org The reactivity of the carbon-halogen bond is crucial, with the order of reactivity being I > Br > Cl. wisc.edu Fluorides are generally unreactive. wisc.edu Therefore, in this compound, the Grignard reagent would form selectively at the C-Br bond. The resulting organomagnesium compound would have a nucleophilic carbon, which can then react with various electrophiles. byjus.com

Organozinc Reagents: Organozinc reagents can be prepared by the reaction of an organic halide with zinc metal. acs.org Similar to Grignard reagents, the reaction occurs preferentially at the more reactive C-Br bond. acs.org Organozinc reagents are generally less reactive than their Grignard counterparts but offer greater functional group tolerance. researchgate.net Recent studies have highlighted the use of difluoroalkyl bromides in cobalt-catalyzed reactions with arylzinc pivalates to form new C-C bonds. nih.gov The mechanism is proposed to involve a single electron transfer from a cobalt(I) species to the difluoroalkyl bromide. nih.gov Reactions of difluorocarbene with alkylzinc halides have also been shown to produce fluorinated organozinc species that can be trapped with electrophiles like bromine. acs.org

Free Radical Reactions of this compound

Free radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. onlineorganicchemistrytutor.comsavemyexams.com

Halogenation of alkanes is a classic example of a free radical substitution reaction. libretexts.org The reactivity of halogens in these reactions decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org Fluorination is often explosive and difficult to control, while iodination is generally unreactive. libretexts.orgjove.com Bromination is slower and more selective than chlorination. onlineorganicchemistrytutor.comlibretexts.org

In the context of this compound, if it were to undergo further radical halogenation, the position of attack would be determined by the stability of the resulting radical intermediate (tertiary > secondary > primary). onlineorganicchemistrytutor.com However, the initial step in many radical reactions involving this compound would likely be the homolytic cleavage of the weaker C-Br bond.

The reactivity-selectivity principle is relevant here; a more reactive radical (like a fluorine radical) is less selective in where it abstracts a hydrogen atom, while a less reactive radical (like a bromine radical) is more selective. ucla.edu

Reaction StepDescriptionRelevance to this compound
Initiation Formation of radicals, often by heat or UV light. savemyexams.comThe weaker C-Br bond is more susceptible to homolytic cleavage than the C-F or C-H bonds.
Propagation A radical reacts to form a new bond and a new radical. savemyexams.comA halogen radical could abstract a hydrogen atom from the propane (B168953) chain, or the initial carbon-centered radical could react with a halogen molecule.
Termination Two radicals combine to form a stable molecule. onlineorganicchemistrytutor.comCombination of various radical species present in the reaction mixture.

Rearrangement Reactions and Intermediates in Fluorinated Systems (e.g., Wagner-Meerwein Rearrangements)

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are common in reactions that proceed through carbocationic intermediates, like SN1 and E1 reactions. youtube.comorganicchemistrytutor.com These rearrangements occur to form a more stable carbocation, typically through a 1,2-hydride or 1,2-alkyl shift. organicchemistrytutor.commasterorganicchemistry.com

As previously discussed, the formation of a primary carbocation from this compound is highly unfavorable. Therefore, classic Wagner-Meerwein rearrangements are unlikely under typical SN1/E1 conditions.

However, rearrangements can be induced under other conditions. For example, cobalt-catalyzed hydrofluorination of certain alkenes can proceed via a Wagner-Meerwein rearrangement. wiley.com While not directly involving this compound as a starting material, this demonstrates that rearrangements in fluorinated systems are possible. The formation of a bridged halonium ion intermediate during the addition of halogens to alkenes can prevent carbocation rearrangements. libretexts.orgchadsprep.com In fluorinated systems, the generation of carbocations that can trigger rearrangements often requires specific catalytic conditions. wiley.combeilstein-journals.orgacs.orgnih.gov

Advanced Applications of 1 Bromo 2,3 Difluoropropane As a Key Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Molecules

The dual functionality of 1-Bromo-2,3-difluoropropane makes it a valuable precursor for constructing more elaborate fluorinated compounds. The carbon-bromine bond serves as a versatile handle for a variety of transformations. For instance, it can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the bromine atom facilitates the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then be used to form new carbon-carbon bonds.

The presence of two fluorine atoms significantly influences the molecule's reactivity. These strongly electronegative atoms can direct the outcome of reactions at adjacent positions and stabilize intermediates. rsc.org This electronic influence is critical in multi-step syntheses where chemo- and regioselectivity are paramount. Bromofluoroalkanes, such as this compound, are useful starting materials for preparing various monofluorinated compounds through reduction or other transformations. orgsyn.org The synthesis of complex molecules often relies on such building blocks, where different parts of the molecule can be modified sequentially. For example, the bromine can be displaced or used to form a C-C bond, while the difluoropropyl moiety is carried through the synthesis to be incorporated into the final target structure.

Role in the Development of Specialty Polymers and Advanced Materials

The incorporation of fluorine into polymers is known to impart a range of desirable properties, including high thermal and oxidative stability, chemical resistance, and low surface energy. google.comlew.ro this compound is a potential monomer or precursor for creating specialty fluorinated polymers. The bromine atom can act as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymer architectures.

The resulting polymers containing the 2,3-difluoropropyl group would benefit from the inherent properties conferred by fluorine. chinesechemsoc.org These materials could find applications in high-performance coatings, advanced electronic materials, and low-dielectric-constant materials for integrated circuits. researchgate.net While specific polymers derived directly from this compound are not widely documented in public literature, the utility of similar fluorinated building blocks in materials science is well-established, suggesting its potential in this field. For example, related compounds are used to produce polymers and surfactants.

Intermediate for Agro-Chemical Research

Fluorine-containing compounds represent a significant portion of the modern agrochemical market, with estimates suggesting that up to 50% of commercial agrochemicals contain at least one fluorine atom. chinesechemsoc.org The introduction of fluorine can enhance a compound's biological efficacy, metabolic stability, and transport properties. This compound serves as a valuable intermediate for introducing the difluoropropyl motif into potential new herbicides, fungicides, or insecticides.

The process involves using this compound as a building block in a multi-step synthesis to create a novel active ingredient. The industrial sector for related bromo-fluoro alkanes includes the manufacturing of pesticides and other agricultural chemicals. mass.gov The unique properties imparted by the fluorine atoms can lead to agrochemicals with improved performance and a more desirable environmental profile.

Application in Medicinal Chemistry Scaffolds (e.g., bioavailability and toxicity modulation by fluorine)

The use of fluorine in drug design is a powerful strategy to optimize the pharmacological profile of lead compounds. omicsonline.org this compound provides a scaffold to introduce a difluoropropyl group, which can profoundly alter a drug candidate's properties. The high electronegativity and small size of fluorine allow it to modulate the electronic environment of a molecule, which can enhance binding affinity to biological targets. numberanalytics.comnumberanalytics.com

One of the most significant roles of fluorination is the improvement of a drug's metabolic stability. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. researchgate.net Furthermore, fluorination can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. numberanalytics.com While excessive lipophilicity can sometimes lead to toxicity, strategic fluorination can fine-tune this property to achieve an optimal balance. numberanalytics.comresearchgate.net The introduction of fluorine can thus modulate a compound's bioavailability and potentially reduce toxicity. numberanalytics.com

Table 1: Influence of Fluorine Substitution on Drug Properties

Property Effect of Fluorination Rationale Citation(s)
Metabolic Stability Generally Increased The Carbon-Fluorine bond is very strong and resistant to enzymatic cleavage, blocking common metabolic pathways. chinesechemsoc.orgnih.gov
Binding Affinity Can be Enhanced Fluorine can participate in favorable polar interactions and hydrogen bonds with target proteins. numberanalytics.com
Bioavailability Often Improved Increased metabolic stability and modulated lipophilicity can lead to better absorption and longer circulation time. omicsonline.orgnumberanalytics.com
Lipophilicity Typically Increased Fluorine substitution can enhance a molecule's affinity for lipid environments, improving membrane permeability. numberanalytics.comresearchgate.net

| pKa | Modulated | The strong electron-withdrawing effect of fluorine can alter the acidity or basicity of nearby functional groups. | omicsonline.orgnumberanalytics.com |

Exploration of Novel Pathways in Organic Synthesis Enabled by its Electronic Properties

The electronic properties of this compound, dominated by the strong inductive effect of the two fluorine atoms, can be harnessed to explore novel synthetic methodologies. bohrium.com Fluorine substitution can dramatically influence the outcome of chemical reactions compared to their non-fluorinated counterparts, sometimes enabling new types of transformations. rsc.org

The electron-withdrawing nature of the fluorine atoms alters the charge distribution across the propane (B168953) backbone, affecting the reactivity of the C-Br bond and the acidity of adjacent C-H bonds. lew.ro This can lead to unique reactivity patterns in nucleophilic substitution, elimination, or radical reactions. google.comrsc.org For instance, the stability of radical or anionic intermediates formed during a reaction can be significantly altered by the presence of fluorine, potentially leading to different regiochemical or stereochemical outcomes than would be observed with a non-fluorinated analogue like 1-bromopropane (B46711). rsc.org Researchers can exploit these "fluorine effects" to design new, selective reactions for the synthesis of valuable organofluorine compounds. rsc.org

Table 2: Mentioned Compounds

Compound Name
1,1,1-trifluoro-propane
1-bromo-2,3-difluorobenzene (B1273032)
This compound
1-bromo-3,3,3-trichloro-propane
1-bromo-3,3,3-trifluoro-propane
1-bromopropane
1-Bromo-3,3-diethoxy-1,1-difluoropropane
1,3-dibromo-1,1-difluoropropane
2-bromo-1,1,1-trifluoropropane
3,3,3-trifluoropropene
3,3-dibromo-1,1,1-trifluoropropane
3-bromo-1,1,1-trifluoro-3-iodopropane
3-iodo-1,1,1-trifluoropropane
3-Bromo-3,3-difluoropropane-1-sulfonyl chloride
Acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.